

Comparative Biological Activity of 2-Methyl-2H-indazole-3-carboxylic Acid Derivatives

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Compound of Interest	
Compound Name:	2-Methyl-2H-indazole-3-carboxylic acid
Cat. No.:	B018126

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This guide provides a comparative analysis of the biological activities of various **2-Methyl-2H-indazole-3-carboxylic acid** derivatives and related indazole compounds. The information is intended for researchers, scientists, and drug development professionals, offering a concise overview of their anticancer, immunomodulatory, antimicrobial, and anti-inflammatory properties, supported by available experimental data.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data for different series of indazole derivatives, focusing on their anticancer, EP4 receptor antagonism, and antiprotozoal activities.

Table 1: Anticancer Activity of Indazole Derivatives

Compound	Cancer Cell Line	IC50 (μM)	Biological Effect	Reference
2f	4T1 (Breast Cancer)	0.23 - 1.15	Potent growth inhibitory activity, induces apoptosis	[1][2]
A549 (Lung Cancer)	"	"		[1][2]
HCT116 (Colon Cancer)	"	"		[1][2]
PC3 (Prostate Cancer)	"	"		[1][2]

Table 2: EP4 Receptor Antagonism of 2H-Indazole-3-carboxamide Derivatives

Compound	Assay	IC50 (nM)	Biological Effect	Reference
1	GloSensor cAMP Assay	3106 ± 80.1	EP4 antagonist hit	[3]
14	GloSensor cAMP Assay	1.1 ± 0.1	Potent and selective EP4 antagonist	[3]
CRE Reporter Assay	4.1 ± 0.2	Strong antagonistic potency		[3]

Table 3: Antiprotozoal Activity of 2-Phenyl-2H-indazole Derivatives

Compound	Protozoan Strain	IC50 (µM)	Reference Drug (IC50, µM)	Reference
8 (4-chlorophenyl at pos 2)	<i>E. histolytica</i>	< 0.050	Metronidazole (variable)	[4][5]
G. intestinalis	< 0.050	Metronidazole (variable)	[4][5]	
T. vaginalis	< 0.050	Metronidazole (variable)	[4][5]	
10 (4-(methoxycarbonyl)phenyl at pos 2)	<i>E. histolytica</i>	< 0.050	Metronidazole (variable)	[4][5]
G. intestinalis	< 0.050	Metronidazole (variable)	[4][5]	
T. vaginalis	< 0.050	Metronidazole (variable)	[4][5]	
18 (2-(methoxycarbonyl)phenyl at pos 2)	<i>G. intestinalis</i>	< 0.050	Metronidazole (variable)	[5]
20 (2-(trifluoromethyl)phenyl at pos 2)	<i>G. intestinalis</i>	< 0.050	Metronidazole (variable)	[5]
22 (2-carboxyphenyl at pos 2)	<i>G. intestinalis</i>	< 0.050	Metronidazole (variable)	[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Antiproliferative Activity (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation and is representative of the assays used to evaluate the anticancer activity of indazole derivatives.

- **Cell Culture:** Cancer cell lines (e.g., 4T1, A549, HCT116, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- **Assay Procedure:**
 - Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
 - The cells are then treated with various concentrations of the test compounds (e.g., indazole derivative 2f) and incubated for a specified period (e.g., 48 or 72 hours).
 - Following incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
 - The medium is then removed, and 150 µL of a solubilization solvent (e.g., DMSO) is added to dissolve the formazan crystals.
 - The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

EP4 Receptor Antagonist Activity (cAMP Assay)

This protocol describes a common method for determining the antagonistic activity of compounds against the Gs-coupled EP4 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

- **Cell Line:** A stable cell line overexpressing the human EP4 receptor (e.g., HEK293-EP4) is used.

- Assay Principle: The assay measures the ability of a test compound to inhibit the increase in intracellular cAMP induced by an EP4 agonist, such as prostaglandin E2 (PGE2). The GloSensor cAMP assay is a commonly used method.
- Assay Procedure:
 - HEK293-EP4 cells are seeded in a 96-well plate.
 - The cells are then incubated with the test compounds (e.g., compound 14) at various concentrations for a short period.
 - Subsequently, the cells are stimulated with a fixed concentration of PGE2 to induce cAMP production.
 - The intracellular cAMP levels are then measured using a luminescent or fluorescent-based detection kit according to the manufacturer's instructions.
- Data Analysis: The IC50 value is calculated as the concentration of the antagonist that causes a 50% inhibition of the maximal cAMP response induced by PGE2.

In Vitro Antiprotozoal Activity Assay

This protocol is a representative method for evaluating the activity of compounds against protozoan parasites like *Giardia intestinalis*.

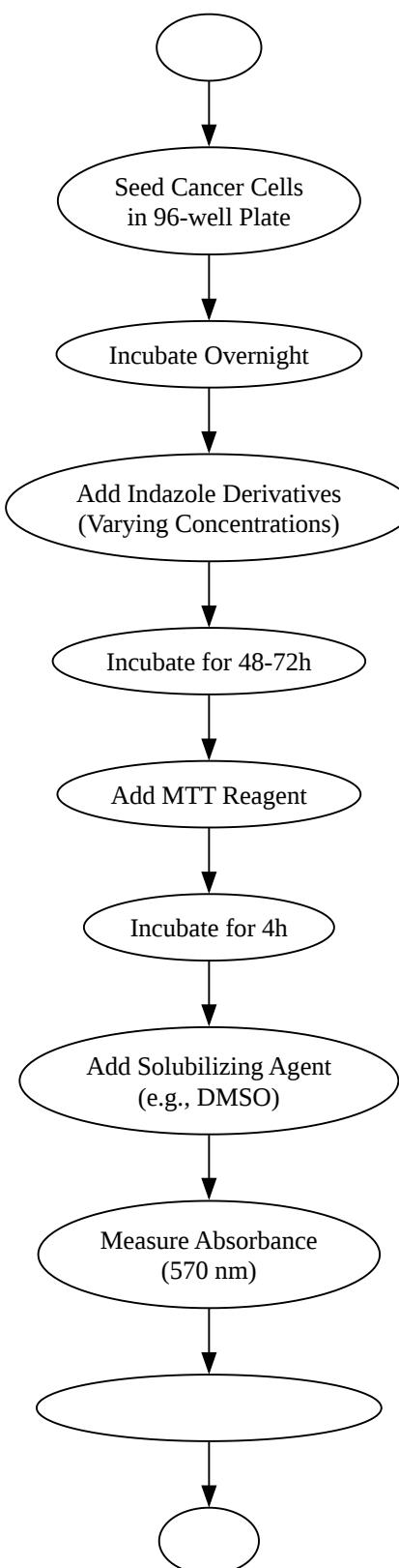
- Parasite Culture: Trophozoites of *Giardia intestinalis* are cultured in a suitable medium under anaerobic conditions at 37°C.
- Assay Procedure:
 - The test compounds are dissolved in DMSO and serially diluted in the culture medium in a 96-well plate.
 - A suspension of *G. intestinalis* trophozoites is added to each well.
 - The plates are incubated anaerobically at 37°C for 48 hours.

- After incubation, parasite viability is assessed. This can be done by counting the number of viable parasites using a hemocytometer or by using a colorimetric method, such as the MTT assay, which measures metabolic activity.
- Data Analysis: The IC50 value, representing the concentration of the compound that inhibits the growth of the protozoa by 50% compared to the untreated control, is determined. Metronidazole is often used as a reference drug.

Mandatory Visualization Signaling Pathways and Experimental Workflows

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